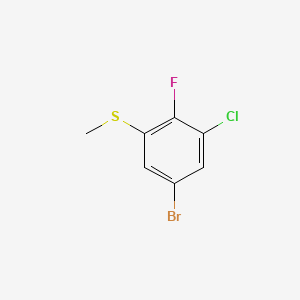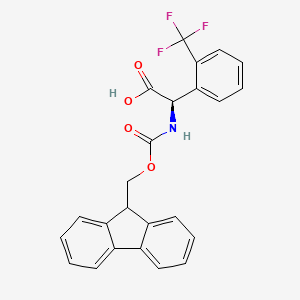![molecular formula C8H7F3N4O3 B14025207 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. For instance, the reaction of 4-aminopyrrolo[2,3-d]pyrimidine with trifluoroacetic acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the chemical reactions, reducing the overall reaction time and improving the purity of the final product .
化学反应分析
Types of Reactions
2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding pyrrolo[3,2-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another member of the pyrrolopyrimidine family with similar biological activities.
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
Pyrido[2,3-d]pyrimidine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE stands out due to its trifluoroacetate moiety, which enhances its pharmacokinetic properties and increases its binding affinity to target enzymes. This makes it a more potent inhibitor compared to its analogs .
属性
分子式 |
C8H7F3N4O3 |
|---|---|
分子量 |
264.16 g/mol |
IUPAC 名称 |
2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6N4O.C2HF3O2/c7-6-9-3-1-2-8-4(3)5(11)10-6;3-2(4,5)1(6)7/h1-2,8H,(H3,7,9,10,11);(H,6,7) |
InChI 键 |
KBUZCSQVXCKSPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1N=C(NC2=O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


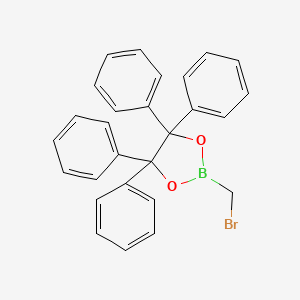
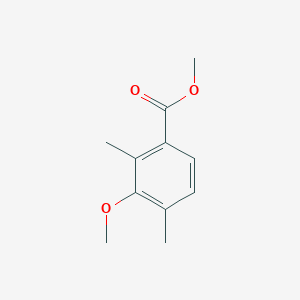
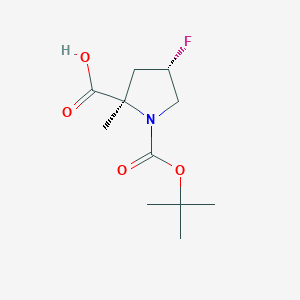
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
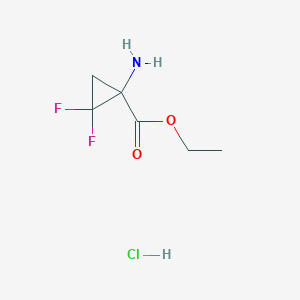
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
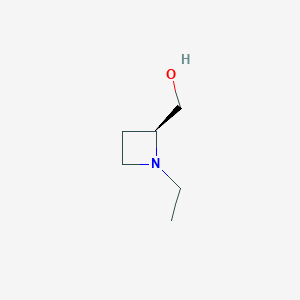
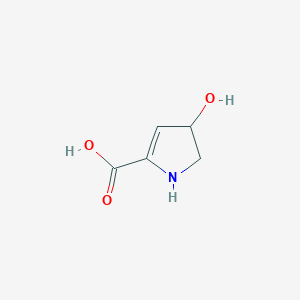
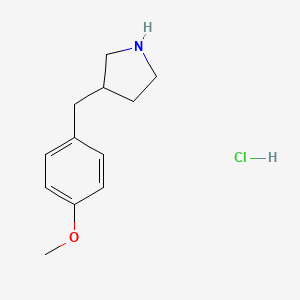
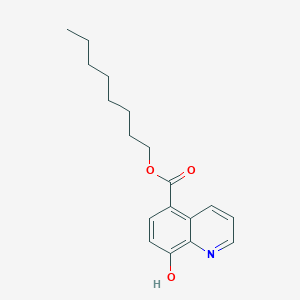
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)
